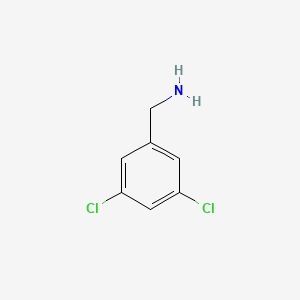

3,5-Dichlorobenzylamine

描述

The exact mass of the compound 3,5-Dichlorobenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dichlorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichlorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3,5-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIJWOWQUHHETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193043 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39989-43-0 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039989430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-DICHLOROPHENYL)METHANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis route for 3,5-Dichlorobenzylamine from 3,5-dichlorobenzyl chloride

An In-Depth Technical Guide to the Synthesis of 3,5-Dichlorobenzylamine from 3,5-Dichlorobenzyl Chloride

Introduction: The Strategic Importance of 3,5-Dichlorobenzylamine

3,5-Dichlorobenzylamine is a crucial chemical intermediate in the development of pharmaceuticals and agrochemicals. Its substituted benzylamine framework serves as a versatile scaffold for building complex molecules with specific biological activities. The primary synthetic challenge lies in the selective conversion of the reactive starting material, 3,5-dichlorobenzyl chloride, into the corresponding primary amine.

Direct amination of benzyl halides is often complicated by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, which are difficult to separate and reduce the yield of the desired product.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of robust and selective synthetic routes to overcome this challenge, focusing on the underlying mechanisms, practical applications, and comparative analysis of each method.

Route 1: The Gabriel Synthesis - A Classic for Primary Amine Purity

The Gabriel synthesis is a cornerstone method for preparing primary amines from primary alkyl halides, renowned for its ability to prevent the over-alkylation that plagues direct amination methods.[3][4] The strategy employs the phthalimide anion as a surrogate for ammonia, leveraging its steric hindrance and electronic properties to ensure mono-alkylation.[2][5]

Causality and Mechanism

The synthesis proceeds in two distinct, critical stages:

-

N-Alkylation of Potassium Phthalimide : Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the flanking electron-withdrawing carbonyl groups.[5] Deprotonation with a base like potassium hydroxide (KOH) generates the potassium phthalimide salt, a potent nitrogen nucleophile.[6][7] This nucleophile then attacks the electrophilic benzylic carbon of 3,5-dichlorobenzyl chloride in a classic SN2 reaction, forming N-(3,5-dichlorobenzyl)phthalimide. The bulky nature of the phthalimide group and the delocalization of the nitrogen lone pair into the carbonyls render the resulting N-alkylated product non-nucleophilic, thus arresting the reaction at the mono-alkylation stage.[8]

-

Liberation of the Primary Amine : The final step is the cleavage of the N-alkylphthalimide intermediate to release the primary amine. This is typically achieved through hydrazinolysis, where hydrazine (N2H4) is used to cleave the imide.[4] This method is often preferred over acidic or basic hydrolysis as it proceeds under milder conditions and produces a stable phthalhydrazide precipitate, simplifying purification.[3][4]

Experimental Protocol: Gabriel Synthesis

Step 1: Synthesis of N-(3,5-dichlorobenzyl)phthalimide

-

To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 3,5-dichlorobenzyl chloride (1.0 equivalent).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.

-

The solid N-(3,5-dichlorobenzyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Hydrazinolysis to 3,5-Dichlorobenzylamine

-

Suspend the dried N-(3,5-dichlorobenzyl)phthalimide in ethanol.

-

Add hydrazine monohydrate (1.5 - 2.0 equivalents) to the suspension.

-

Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[4]

-

Cool the mixture and add dilute hydrochloric acid to dissolve the desired amine product and precipitate any remaining phthalhydrazide.

-

Filter off the phthalhydrazide solid.

-

Make the filtrate basic with an aqueous solution of sodium or potassium hydroxide to precipitate the free 3,5-dichlorobenzylamine.

-

Extract the amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure product.

Visualization of the Gabriel Synthesis Workflow

Caption: Workflow for the Gabriel Synthesis of 3,5-Dichlorobenzylamine.

Route 2: The Delépine Reaction - Efficiency Through Hexamethylenetetramine

The Delépine reaction provides another selective route to primary amines from reactive alkyl halides.[9] Named after French chemist Stéphane Marcel Delépine, this method utilizes hexamethylenetetramine (hexamine) as the nitrogen source, followed by acidic hydrolysis.[10][11]

Causality and Mechanism

The reaction begins with the SN2 alkylation of one of the nitrogen atoms in the hexamine cage by 3,5-dichlorobenzyl chloride.[9][12] This forms a stable quaternary ammonium salt, which precipitates from the reaction medium. The key to the reaction's selectivity is that only one nitrogen atom is alkylated.

The second stage involves the hydrolysis of this salt in a refluxing solution of ethanolic hydrochloric acid.[9][13] The acidic conditions cause the hexamine cage to decompose, ultimately liberating the primary amine as its hydrochloride salt, along with formaldehyde (often trapped as its diethyl acetal) and ammonium chloride.[9][12] It is crucial to control hydrolysis conditions, as alternative pathways can lead to the Sommelet reaction, which produces the corresponding aldehyde instead of the amine.[14]

Experimental Protocol: Delépine Reaction

-

Dissolve 3,5-dichlorobenzyl chloride (1.0 equivalent) in a suitable solvent such as chloroform or a mixture of chloroform and diethyl ether.

-

Add hexamethylenetetramine (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution.

-

After the reaction is complete (typically a few hours), collect the salt by filtration and wash it with diethyl ether.

-

Suspend the dried salt in a mixture of concentrated hydrochloric acid and ethanol.

-

Reflux the suspension for 6-12 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Treat the residue with a strong base (e.g., aqueous NaOH) to liberate the free amine.

-

Extract the 3,5-dichlorobenzylamine with an organic solvent, dry the organic phase, and remove the solvent to obtain the product.

Visualization of the Delépine Reaction Workflow

Caption: Workflow for the Delépine Reaction to synthesize 3,5-Dichlorobenzylamine.

Route 3: Azide Synthesis - A High-Yield, Two-Step Approach

The synthesis of primary amines via an azide intermediate is a highly effective and clean two-step method.[1] It reliably avoids the issue of over-alkylation because the intermediate alkyl azide is not nucleophilic and cannot react further with the starting alkyl halide.[15]

Causality and Mechanism

-

Nucleophilic Substitution with Azide : The first step is an SN2 reaction between 3,5-dichlorobenzyl chloride and an azide salt, typically sodium azide (NaN3).[16] The azide ion (N3-) is an excellent nucleophile, readily displacing the chloride to form 3,5-dichlorobenzyl azide.

-

Reduction of the Azide : The benzyl azide is then reduced to the primary amine. This can be accomplished through several methods, with the most common being catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst) or chemical reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).[1] The reduction is typically high-yielding and clean, releasing nitrogen gas as the only byproduct.

A critical consideration for this route is safety. Low-molecular-weight alkyl azides can be explosive and must be handled with appropriate care in a well-ventilated fume hood, avoiding heat and shock.[1]

Experimental Protocol: Azide Synthesis

Step 1: Synthesis of 3,5-Dichlorobenzyl Azide

-

Dissolve 3,5-dichlorobenzyl chloride (1.0 equivalent) in a polar aprotic solvent like DMF or acetone.

-

Add sodium azide (1.2-1.5 equivalents) to the solution.

-

Stir the mixture at room temperature or with gentle warming (e.g., 50 °C) for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield the crude 3,5-dichlorobenzyl azide. Caution: Do not heat excessively.

Step 2: Reduction to 3,5-Dichlorobenzylamine

-

Method A (Catalytic Hydrogenation): Dissolve the crude azide in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the 3,5-dichlorobenzylamine.

-

Method B (LiAlH4 Reduction): In a separate flask, prepare a suspension of LiAlH4 (1.5 equivalents) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the LiAlH4 suspension in an ice bath.

-

Slowly add a solution of the 3,5-dichlorobenzyl azide in the same anhydrous solvent to the suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it with the solvent.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate to yield the product.

Visualization of the Azide Synthesis Workflow

Caption: Workflow for the Azide Synthesis of 3,5-Dichlorobenzylamine.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as required purity, scale, available equipment, and safety considerations. The following table provides a comparative summary.

| Feature | Gabriel Synthesis | Delépine Reaction | Azide Synthesis | Direct Ammonolysis |

| Selectivity | Excellent for 1° amine[6] | Excellent for 1° amine[9][11] | Excellent for 1° amine[1] | Poor; mixture of 1°, 2°, 3° amines and 4° salt[1] |

| Key Reagents | Potassium Phthalimide, Hydrazine[3] | Hexamethylenetetramine, HCl[9] | Sodium Azide, Reducing Agent (LiAlH4 or H2/Pd-C)[1] | Ammonia (large excess) |

| Reaction Conditions | Moderate to harsh (reflux)[4] | Relatively mild[11] | Mild to moderate | Varies; often requires pressure |

| Safety Concerns | Hydrazine is toxic and reactive[7] | Chloroform is toxic; formaldehyde byproduct[9] | Azide intermediates are potentially explosive[1] | High pressure of ammonia gas |

| Advantages | Avoids over-alkylation, reliable[3] | Good selectivity, short reaction times[9] | High yields, clean reaction[1] | Inexpensive reagents |

| Disadvantages | Harsh cleavage step, moderate yields[3][4] | Poor atom economy, potential side reactions (Sommelet)[9][14] | Hazardous intermediate | Poor selectivity, difficult purification[2] |

Conclusion and Recommendation

For the synthesis of 3,5-dichlorobenzylamine from its corresponding benzyl chloride, direct ammonolysis is generally unsuitable for laboratory or pharmaceutical applications due to its lack of selectivity.

The Gabriel Synthesis and the Azide Synthesis are the most reliable and widely employed methods for producing high-purity primary amines. The choice between them often comes down to safety tolerance and purification preference. The azide route frequently offers higher yields and a cleaner workup, provided the appropriate safety precautions for handling azides are strictly followed.

The Delépine Reaction stands as a strong and practical alternative. Its advantages of mild conditions and simple reagents make it an attractive option, particularly if concerns about the poor atom economy and the use of chlorinated solvents are manageable within the research context.[9]

Ultimately, for drug development professionals requiring high purity and reproducible results, the Azide Synthesis followed by catalytic hydrogenation often represents the optimal balance of yield, purity, and operational efficiency, while the Gabriel Synthesis remains a robust and historically validated alternative.

References

-

Wikipedia. Delépine reaction. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]

-

Scribd. Delepine Amine Synthesis | PDF. [Link]

-

Wikipedia. Sommelet reaction. [Link]

-

YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine | Summary and Q&A. [Link]

-

Delepine Reaction. [Link]

-

Chemistry Steps. Preparation of Amines. [Link]

-

Sciencemadness Wiki. Delépine reaction. [Link]

-

BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]

-

PrepChem.com. Synthesis of 3,4-dichlorobenzyl azide. [Link]

Sources

- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Delépine reaction - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]

- 13. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Catalytic Hydrogenation for 3,5-Dichlorobenzylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dichlorobenzylamine via the catalytic hydrogenation of 3,5-dichlorobenzonitrile. This document details the catalysts, reaction conditions, and experimental protocols relevant to this chemical transformation, drawing upon established methodologies for nitrile hydrogenation.

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceuticals and agrochemicals. The selection of an appropriate catalyst and the optimization of reaction parameters are critical for achieving high yields and selectivity, while minimizing the formation of by-products such as secondary and tertiary amines. This guide explores the use of common heterogeneous catalysts—Palladium on Carbon (Pd/C), Raney® Nickel, and Rhodium-based catalysts—for the synthesis of 3,5-dichlorobenzylamine.

Data Presentation: A Comparative Analysis of Catalytic Systems

While specific quantitative data for the catalytic hydrogenation of 3,5-dichlorobenzonitrile is not extensively documented in a single source, the following table summarizes typical reaction conditions and expected outcomes based on analogous hydrogenations of halogenated benzonitriles and related compounds. These parameters serve as a valuable starting point for the optimization of the synthesis of 3,5-dichlorobenzylamine.

| Catalyst System | Catalyst Loading (w/w %) | Hydrogen Pressure (MPa) | Temperature (°C) | Solvent | Typical Yield (%) | Key Considerations |

| Palladium on Carbon (Pd/C) | 5 - 10% | 0.5 - 5.0 | 25 - 80 | Methanol, Ethanol, Ethyl Acetate | 85 - 95 | Prone to dehalogenation at higher temperatures and pressures. May require additives to suppress side reactions. |

| Raney® Nickel | 10 - 20% | 1.0 - 10.0 | 80 - 120 | Ethanol, Methanol, Water | 90 - 98 | Highly active and cost-effective. Requires careful handling due to its pyrophoric nature. Often used with ammonia to enhance primary amine selectivity. |

| Rhodium on Carbon (Rh/C) | 1 - 5% | 1.0 - 7.0 | 50 - 100 | Methanol, Ethanol, Toluene/Water (biphasic) | > 95 | High selectivity to primary amines, particularly with basic promoters. Lower tendency for dehalogenation compared to Palladium. |

Experimental Protocols

The following sections provide detailed methodologies for catalyst preparation and the catalytic hydrogenation process. These protocols are based on established procedures for nitrile reduction and should be adapted and optimized for the specific synthesis of 3,5-dichlorobenzylamine.

Preparation of Raney® Nickel Catalyst (W-6 Grade)

Raney® Nickel is a versatile and highly active catalyst for hydrogenation reactions. The following is a typical procedure for the preparation of W-6 Raney® Nickel, known for its high activity.

Materials:

-

Raney Nickel-Aluminum alloy powder

-

Sodium hydroxide (NaOH) pellets

-

Distilled water

-

Absolute ethanol

Procedure:

-

In a well-ventilated fume hood, prepare a solution of 160 g of NaOH in 600 mL of distilled water in a 2-liter Erlenmeyer flask equipped with a mechanical stirrer and a thermometer.

-

Cool the NaOH solution to 50°C in an ice bath.

-

Gradually add 125 g of Raney Nickel-Aluminum alloy powder to the stirred NaOH solution over a period of 25-30 minutes. Maintain the temperature at 50 ± 2°C by controlling the rate of addition and the cooling.

-

After the addition is complete, allow the mixture to digest for an additional 50 minutes at 50°C with continuous stirring.

-

Once the digestion is complete, carefully decant the supernatant. Wash the nickel catalyst with 1-liter portions of distilled water until the washings are neutral to litmus paper.

-

After the final wash, transfer the catalyst to a storage bottle under absolute ethanol. The catalyst should be kept wet with the solvent at all times to prevent pyrophoric activity.

General Procedure for Catalytic Hydrogenation of 3,5-Dichlorobenzonitrile

The following is a general procedure for the hydrogenation of 3,5-dichlorobenzonitrile in a laboratory-scale autoclave.

Materials:

-

3,5-Dichlorobenzonitrile

-

Selected catalyst (e.g., 5% Pd/C, Raney® Nickel, or 5% Rh/C)

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Hydrogen gas source

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reactor Setup: Charge a high-pressure autoclave reactor with 3,5-dichlorobenzonitrile and the chosen solvent. For example, a solution of 17.2 g (0.1 mol) of 3,5-dichlorobenzonitrile in 150 mL of anhydrous ethanol.

-

Catalyst Addition: Under a stream of inert gas, carefully add the catalyst to the reactor. For Pd/C or Rh/C, a loading of 5-10% by weight of the substrate is typical. For Raney® Nickel, a higher loading of 10-20% may be used.

-

Sealing and Purging: Seal the reactor and purge the system several times with an inert gas, followed by several purges with hydrogen gas to remove all air.

-

Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 - 5.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).

-

Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete when hydrogen consumption ceases. This can be confirmed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3,5-dichlorobenzylamine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-dichlorobenzylamine.

Mandatory Visualizations

Chemical Reaction Pathway

The following diagram illustrates the catalytic hydrogenation of 3,5-dichlorobenzonitrile to 3,5-dichlorobenzylamine.

Caption: Reaction scheme for the synthesis of 3,5-dichlorobenzylamine.

Experimental Workflow

This flowchart outlines the general experimental procedure for the synthesis of 3,5-dichlorobenzylamine via catalytic hydrogenation.

Caption: General workflow for catalytic hydrogenation.

Technical Guide: Physicochemical Properties and Biological Relevance of 3,5-Dichlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzylamine is a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a dichlorinated benzene ring attached to a methylamine group, provides a scaffold for the synthesis of various biologically active molecules. A thorough understanding of its physical properties is essential for its application in synthetic protocols and formulation development. Furthermore, its potential role as a modulator of key enzymes, such as 5'-nucleotidase, highlights its relevance in therapeutic research. This guide provides an in-depth overview of the physical properties of 3,5-Dichlorobenzylamine, detailed experimental protocols for their determination, and a summary of its biological context.

Physical Properties of 3,5-Dichlorobenzylamine

A precise understanding of the physical characteristics of 3,5-Dichlorobenzylamine is fundamental for its handling, storage, and application in experimental settings. The boiling point and density are two key parameters that dictate its behavior in various solvents and reaction conditions.

Data Presentation

The following table summarizes the reported physical properties of 3,5-Dichlorobenzylamine.

| Physical Property | Value | Conditions |

| Boiling Point | 254 °C | at 6 torr |

| 141-144 °C | at 15 mmHg | |

| Density | 1.320 g/cm³ | at 20 °C |

| 1.32 g/mL | at 25 °C |

Experimental Protocols

Accurate determination of the physical properties of chemical compounds is crucial for ensuring the reliability and reproducibility of scientific research. The following sections detail the standard methodologies for measuring the boiling point and density of liquid amines like 3,5-Dichlorobenzylamine.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

3,5-Dichlorobenzylamine sample

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with 3,5-Dichlorobenzylamine.

-

Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Heating: Gently heat the side arm of the Thiele tube with a heating mantle or a small flame from a Bunsen burner. The design of the Thiele tube ensures uniform heating of the oil bath through convection currents.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the temperature at this moment.

-

Pressure Correction: Record the atmospheric pressure. If the measured boiling point was not determined at standard pressure (760 mmHg), a correction may be necessary.

Density Determination: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.

Materials:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Distilled water

-

Acetone or other volatile solvent for cleaning and drying

-

3,5-Dichlorobenzylamine sample

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water and insert the stopper, ensuring that any excess water is expelled through the capillary. Place the filled pycnometer in a constant temperature water bath (e.g., at 20 °C or 25 °C) until it reaches thermal equilibrium. Remove the pycnometer from the bath, carefully dry the outside surface, and weigh it. Record this mass as m₂.

-

Mass of Pycnometer with Sample: Empty the pycnometer, rinse it with the 3,5-Dichlorobenzylamine sample, and then fill it with the sample. Insert the stopper, ensuring any excess liquid is expelled. Thermostat the filled pycnometer in the constant temperature water bath to the same temperature as before. Dry the exterior surface and weigh it. Record this mass as m₃.

-

Calculation of Density:

-

Calculate the mass of the water: m_water = m₂ - m₁

-

Look up the density of water (ρ_water) at the experimental temperature.

-

Calculate the volume of the pycnometer: V = m_water / ρ_water

-

Calculate the mass of the sample: m_sample = m₃ - m₁

-

Calculate the density of the 3,5-Dichlorobenzylamine sample: ρ_sample = m_sample / V

-

Biological Context: Modulation of 5'-Nucleotidase

3,5-Dichlorobenzylamine has been identified as a potential modulator of 5'-nucleotidase.[1] This enzyme plays a crucial role in nucleotide metabolism and has significant implications in drug development, particularly in the context of cancer and viral therapies.[2]

Signaling Pathway and Drug Action

5'-Nucleotidases are enzymes that catalyze the dephosphorylation of nucleoside monophosphates to their corresponding nucleosides. This process is integral to the purine and pyrimidine salvage pathways.[3][4] In drug development, many antiviral and anticancer agents are nucleoside analogs that must be phosphorylated to their active triphosphate forms to exert their therapeutic effect. 5'-Nucleotidases can counteract this activation by dephosphorylating the monophosphate form of these drugs, leading to drug resistance.[2] Therefore, inhibitors or modulators of 5'-nucleotidase, such as derivatives of 3,5-Dichlorobenzylamine, could potentially enhance the efficacy of these therapies.

Caption: Role of 5'-Nucleotidase in nucleoside analog drug metabolism and potential inhibition.

Conclusion

This technical guide provides essential information on the physical properties of 3,5-Dichlorobenzylamine, along with detailed experimental protocols for their determination. The data and methodologies presented are crucial for researchers and scientists working with this compound. Furthermore, the elucidation of its potential role in modulating 5'-nucleotidase activity opens avenues for its application in drug development, particularly in overcoming drug resistance in cancer and viral therapies. The provided diagram illustrates the critical interplay between drug activation, inactivation, and the potential therapeutic intervention by targeting 5'-nucleotidase.

References

- 1. The Role of Soluble 5’-Nucleotidases in the Conversion of N...: Ingenta Connect [ingentaconnect.com]

- 2. The 5'-nucleotidases as regulators of nucleotide and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Nucleotidase (5-NT): A Critical Enzyme in Nucleotide Metabolism and Clinical Diagnostics [elisakits.co.uk]

- 4. 5′-Nucleotidases and their new roles in NAD+ and phosphate metabolism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of 3,5-Dichlorobenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,5-Dichlorobenzylamine in various organic solvents. A thorough understanding of the solubility of this compound is critical for its application in chemical synthesis, process development, formulation, and drug discovery. This document summarizes the available solubility data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Introduction to 3,5-Dichlorobenzylamine

3,5-Dichlorobenzylamine is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and other chemical entities. Its structural features, including the dichlorinated benzene ring and the primary amine group, dictate its physicochemical properties, including its solubility in different media. Accurate solubility data is paramount for designing efficient reaction conditions, developing robust purification strategies, and formulating final products.

Data Presentation: Solubility of 3,5-Dichlorobenzylamine

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble[1] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Readily Soluble[1] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Readily Soluble[1] |

| Water | H₂O | Polar Protic | Slightly Soluble[1] |

Note on Data Scarcity: The absence of extensive public quantitative solubility data for 3,5-Dichlorobenzylamine highlights the necessity for the experimental determination of this critical parameter for any research or development activities involving this compound.

Experimental Protocols

The following are detailed methodologies for the quantitative determination of the solubility of 3,5-Dichlorobenzylamine in organic solvents.

Isothermal Saturation Method (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a solid compound in a solvent at a constant temperature.

Objective: To determine the saturation solubility of 3,5-Dichlorobenzylamine in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

3,5-Dichlorobenzylamine (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3,5-Dichlorobenzylamine to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking samples at different time points until the concentration of the solute in the solution remains constant). A typical equilibration time can range from 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of 3,5-Dichlorobenzylamine in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 3,5-Dichlorobenzylamine in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Gravimetric Method

This method is a simpler alternative for determining solubility and does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of 3,5-Dichlorobenzylamine in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials and Equipment:

-

3,5-Dichlorobenzylamine (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish

-

Desiccator

-

Oven (optional, for drying)

Procedure:

-

Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Saturation Method.

-

Sample Collection:

-

Pre-weigh a clean, dry evaporating dish.

-

Filter a known volume of the saturated solution to remove any undissolved solid.

-

Carefully transfer the filtered solution to the pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a fume hood and allow the solvent to evaporate at ambient temperature. For less volatile solvents, gentle heating in an oven at a temperature well below the boiling point of the solvent and the melting point of the solute can be applied.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in a desiccator to cool and to ensure all moisture is removed.

-

Weigh the evaporating dish with the dried residue on an analytical balance.

-

-

Calculation:

-

The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved 3,5-Dichlorobenzylamine.

-

Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship of the dissolution process.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dichlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichlorobenzylamine, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents a combination of data from spectral databases where available and predicted values derived from analyses of structurally similar compounds. The information is intended to serve as a reliable reference for the identification, characterization, and quality control of 3,5-Dichlorobenzylamine in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,5-Dichlorobenzylamine.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | s | 2H | Ar-H (H2, H6) |

| ~7.25 | s | 1H | Ar-H (H4) |

| ~3.85 | s | 2H | -CH₂- |

| ~1.5-2.0 | br s | 2H | -NH₂ |

Note: Predicted values are based on the analysis of similar substituted benzylamines. The broad singlet for the -NH₂ protons can vary in chemical shift and may exchange with D₂O.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (C1) |

| ~135 | Ar-C (C3, C5) |

| ~128 | Ar-C (C4) |

| ~127 | Ar-C (C2, C6) |

| ~46 | -CH₂- |

Note: Predicted values are based on established chemical shift theory and data from analogous dichlorinated aromatic compounds.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1550-1600 | Strong | C=C stretch (aromatic ring) |

| 1450-1480 | Medium | -CH₂- scissoring |

| 1000-1100 | Strong | C-Cl stretch |

| 800-900 | Strong | C-H out-of-plane bend (aromatic) |

Note: This data is based on typical infrared absorption frequencies for substituted benzylamines and halogenated aromatic compounds.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 175/177/179 | --- | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 140/142 | --- | [M-NH₂-H]⁺ |

| 104 | --- | [C₇H₅Cl]⁺ |

| 77 | --- | [C₆H₅]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound like 3,5-Dichlorobenzylamine and can be adapted to specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 3,5-Dichlorobenzylamine.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Data Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

As 3,5-Dichlorobenzylamine is a liquid at room temperature, it can be analyzed as a thin film.

-

Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin, uniform film.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty salt plates prior to running the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Dilute a small amount of 3,5-Dichlorobenzylamine in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatography (GC-MS) system for separation from any impurities.

-

-

Data Acquisition (Electron Ionization):

-

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: Dependant on the instrument and sample introduction method.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and its characteristic isotope pattern due to the two chlorine atoms.

-

Analyze the fragmentation pattern to identify major fragment ions.

-

Compare the obtained spectrum with spectral databases for confirmation, if available.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound such as 3,5-Dichlorobenzylamine.

Caption: Workflow for the spectroscopic analysis of 3,5-Dichlorobenzylamine.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial Reactivity Studies of the Benzylamino Group

The benzylamino group, a structural motif where a benzyl group (C₆H₅CH₂) is attached to a nitrogen atom, is of paramount importance in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique electronic and steric properties make it a versatile functional group, most notably as a protecting group for amines.[3][4] This guide provides a comprehensive overview of the fundamental reactivity of the benzylamino group, detailing common transformations, quantitative data from reactivity studies, and explicit experimental protocols.

Fundamental Reactivity of the Benzylamino Group

The reactivity of the benzylamino group is primarily dictated by the interplay of the nucleophilic amine and the adjacent benzyl moiety. The nitrogen's lone pair of electrons makes the group basic and nucleophilic, enabling it to participate in a wide range of chemical reactions.[2] However, the bulky nature of the benzyl group introduces steric hindrance that can modulate this reactivity.

The benzyl group is relatively stable under a variety of conditions, including alkaline and nucleophilic environments, making it a robust protecting group.[3] Its removal, or debenzylation, can be achieved under several distinct conditions, offering synthetic flexibility.[3][5]

Key Transformations Involving the Benzylamino Group

The primary reactivity studies of the benzylamino group revolve around its installation (N-benzylation) to protect amines and its subsequent removal (N-debenzylation) to liberate the free amine.

N-Benzylation: Introduction of the Benzyl Protecting Group

The benzyl group is commonly introduced to protect primary and secondary amines during multi-step syntheses.[6] Two primary methods are prevalent:

-

Reaction with Benzyl Halides: This is the most common method, involving the reaction of an amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) under basic conditions.[3]

-

Reductive Amination: This method involves the reaction of an amine with benzaldehyde to form an imine, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-benzylamine.[3]

Caption: Pathways for N-Benzylation of amines.

N-Debenzylation: Removal of the Benzyl Group

The removal of the benzyl group is a critical step and can be accomplished through several pathways, the choice of which depends on the other functional groups present in the molecule.[7]

-

Reductive Debenzylation: This is the most common and often mildest method.

-

Catalytic Hydrogenolysis: Involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C).[8][9] This method is highly efficient but can be incompatible with other reducible functional groups like alkenes or alkynes.[7]

-

Catalytic Transfer Hydrogenolysis: An alternative that avoids the need for pressurized hydrogen gas.[9] It uses a hydrogen donor, such as ammonium formate or hydrazine hydrate, with a catalyst like Pd/C.[10] This method is often faster and can offer improved selectivity.[9]

-

-

Oxidative Debenzylation: This method is employed when reductive conditions are not suitable. Various oxidizing systems can be used, such as O₂/t-BuOK or alkali metal bromides with an oxidant.[3][5] Certain systems offer selectivity; for instance, DIAD (diisopropyl azodicarboxylate) can selectively remove an N-benzyl group in the presence of an O-benzyl group.[3]

-

Acidic Debenzylation: Strong Lewis acids like AlCl₃ can be used for deprotection, but this method can be harsh and may lead to side reactions if other acid-sensitive functional groups are present.[7]

Caption: Overview of common N-debenzylation strategies.

Quantitative Data on Benzylamino Group Reactivity

The efficiency of debenzylation reactions is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Catalytic Transfer Hydrogenolysis of N-Benzylamines[10]

| Substrate | Hydrogen Donor | Solvent | Time (h) | Yield (%) |

| N-Benzylaniline | Ammonium Formate | Methanol | 1.5 | 95 |

| Dibenzylamine | Ammonium Formate | Ethanol | 1.0 | 98 |

| N-Benzyl-N-methylaniline | Ammonium Formate | Ethanol | 2.0 | 96 |

| N-Benzylaniline | Hydrazine Hydrate | Ethanol | 1.0 | 92 |

| Dibenzylamine | Hydrazine Hydrate | Ethanol | 0.5 | 95 |

Conditions: Reflux temperature, 10% Pd/C catalyst.

Table 2: Oxidative Debenzylation of N-Benzyl Amides[5]

| Substrate (N-Benzyl Amide) | Oxidant System | Solvent | Time (h) | Yield (%) |

| N-benzyl-N-phenylbenzamide | NaBr/Oxone | MeCN/H₂O | 3 | 95 |

| N-benzyl-N-methylbenzamide | NaBr/Oxone | MeCN/H₂O | 3 | 91 |

| N-benzylacetamide | NaBr/Oxone | MeCN/H₂O | 8 | 85 |

Conditions: Room temperature.

Table 3: N-Debenzylation of Heterocycles with KOtBu/DMSO and O₂[7]

| Substrate | Time (min) | Yield (%) |

| 1-Benzyl-benzimidazole | 10 | 95 |

| 1-Benzyl-imidazole | 10 | 88 |

| 1-Benzyl-indole | 10 | 85 |

| 1-Benzyl-pyrrole | 10 | 70 |

Conditions: KOtBu (7 eq.), DMSO, O₂ bubbled through the solution at room temperature.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Debenzylation via Catalytic Hydrogenolysis[9]

This protocol describes a standard method for the deprotection of a benzyl-protected amine using hydrogen gas.

Materials:

-

Benzyl-protected amine

-

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

-

Hydrogen gas (H₂) supply (balloon or high-pressure reactor)

-

Reaction flask

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the benzyl-protected amine in the chosen solvent in a suitable reaction flask.

-

Carefully add the Pd/C catalyst to the solution. The mixture should be under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen.

-

Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times to ensure the atmosphere is saturated with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for many reactions).

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions can take from a few hours to overnight.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed by chromatography or recrystallization if necessary.

Protocol 2: N-Debenzylation of Aromatic Heterocycles using KOtBu/DMSO/O₂[7]

This protocol is effective for debenzylating nitrogen-containing heterocycles.

Materials:

-

N-Benzyl protected heterocycle (e.g., 1-Benzyl-benzimidazole)

-

Potassium tert-butoxide (KOtBu), 1 M solution in THF

-

Dimethyl sulfoxide (DMSO)

-

Oxygen gas supply with a gas dispersion tube

-

Flame-dried flask with a stirrer

Procedure:

-

Dissolve the N-benzyl heterocycle (1.0 eq.) in DMSO in a flame-dried flask.

-

While stirring the solution at room temperature, add the potassium tert-butoxide solution (7.0 eq.).

-

Bubble oxygen gas into the solution via a gas dispersion tube for approximately 10 minutes. The reaction is typically rapid.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure debenzylated heterocycle.

Protocol 3: N-Benzylation via Reductive Amination[3]

This protocol describes the formation of an N-benzylamine from a primary or secondary amine and benzaldehyde.

Materials:

-

Primary or secondary amine

-

Benzaldehyde (1.0-1.2 eq.)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq.)

-

Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve the amine and benzaldehyde in the solvent in a reaction flask. If the amine is used as a salt (e.g., hydrochloride), add a base like triethylamine to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.

-

Add the reducing agent, NaBH(OAc)₃, portion-wise to the stirred solution.

-

Continue stirring the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent like DCM.

-

Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting N-benzylamine by column chromatography if necessary.

References

- 1. Site-selective α-C(sp3)–H arylation of dialkylamines via hydrogen atom transfer catalysis-enabled radical aryl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 4. Benzyl group - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Mastering the Unseen Foe: A Technical Guide to the Handling and Storage of Air-Sensitive 3,5-Dichlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzylamine is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its utility, however, is shadowed by its pronounced sensitivity to atmospheric conditions. This guide, designed for the discerning researcher, moves beyond rudimentary procedural lists to provide a comprehensive, in-depth exploration of the principles and practices essential for maintaining the integrity of this critical reagent. By elucidating the causality behind experimental choices and grounding protocols in established best practices, this document serves as an authoritative resource for the safe and effective management of air-sensitive 3,5-Dichlorobenzylamine, ensuring the reliability and reproducibility of your research and development endeavors.

The Nature of the Challenge: Understanding the Air Sensitivity of 3,5-Dichlorobenzylamine

The term "air-sensitive" broadly describes compounds that react with atmospheric components, primarily oxygen and water, but also potentially carbon dioxide.[1] For primary aromatic amines like 3,5-Dichlorobenzylamine, this sensitivity stems from the nucleophilic nature of the amine group, which is susceptible to oxidation.

While specific degradation pathways for 3,5-Dichlorobenzylamine are not extensively documented in public literature, the atmospheric degradation of amines is generally understood to be initiated by reaction with hydroxyl radicals (OH•).[2] This can lead to a cascade of reactions, including hydrogen abstraction from the amine or methylene group, ultimately resulting in the formation of imines, aldehydes, and other degradation products.[3] The presence of moisture can facilitate these oxidative processes and may also lead to the formation of hydrates or other undesirable byproducts. The consequence of such degradation is a loss of purity, which can compromise the yield, selectivity, and overall success of subsequent synthetic steps.

Foundational Pillars of Air-Sensitive Compound Management

The successful handling and storage of 3,5-Dichlorobenzylamine rest on two foundational pillars: the exclusion of atmospheric gases and the use of meticulously dried equipment and solvents.[4] Two primary apparatus are employed to achieve this: the glovebox and the Schlenk line.[5]

-

Glovebox: A sealed container filled with an inert gas (typically argon or nitrogen) that allows for the direct manipulation of sensitive compounds in an inert environment.[2] Gloveboxes are ideal for storing, weighing, and preparing samples of air-sensitive solids and liquids.[2]

-

Schlenk Line: A dual-manifold system that provides both a vacuum and a source of inert gas to glassware.[6] This setup is primarily used for conducting reactions and transfers of air-sensitive materials under an inert atmosphere.[6]

The choice between a glovebox and a Schlenk line often depends on the specific task, the scale of the operation, and the resources available.

Core Protocols for Handling 3,5-Dichlorobenzylamine

The following protocols are designed to be self-validating systems, ensuring the integrity of the compound at every stage.

Receiving and Initial Storage

Upon receipt, visually inspect the container for any signs of damage to the seal. 3,5-Dichlorobenzylamine is typically supplied in bottles with a Sure/Seal™ or similar septum-lined cap, which allows for the withdrawal of the liquid via syringe without compromising the inert atmosphere within the bottle.[7]

Recommended Initial Storage Conditions:

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert (as supplied) | Prevents degradation from oxygen and moisture. |

| Temperature | Room Temperature[8] | As recommended by the supplier for unopened containers. |

| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations. |

| Container | Original supplier bottle | Designed and prepared for air-sensitive reagents. |

Long-Term Storage of an Opened Container

Once the manufacturer's seal has been punctured, the risk of atmospheric contamination increases. For long-term storage, it is best practice to transfer the remaining liquid to a dedicated storage vessel under an inert atmosphere.

Long-Term Storage Protocol:

-

Preparation: Place the original supplier bottle and a clean, oven-dried Schlenk flask equipped with a PTFE valve and a fresh rubber septum into the antechamber of a glovebox.

-

Inerting: Cycle the antechamber with vacuum and inert gas (e.g., argon or nitrogen) at least three times to remove atmospheric contaminants.[2]

-

Transfer: Inside the glovebox, carefully open the supplier bottle and pour the 3,5-Dichlorobenzylamine into the Schlenk flask.

-

Sealing: Securely close the PTFE valve on the Schlenk flask.

-

Labeling: Clearly label the Schlenk flask with the compound name, date of transfer, and any other relevant information.

-

Storage: Store the sealed Schlenk flask in a designated, cool, and dark location. The PTFE valve provides a superior seal compared to a septum alone, preventing solvent vapors from degrading the septum over time.[9]

Dispensing and Transfer of 3,5-Dichlorobenzylamine

Accurate and contamination-free transfer is critical. The following workflow outlines the use of a Schlenk line for this purpose.

Caption: Workflow for Dispensing 3,5-Dichlorobenzylamine.

Step-by-Step Protocol for Syringe Transfer:

-

Glassware Preparation: Ensure all glassware, including the reaction vessel and syringe, are meticulously cleaned and oven-dried (e.g., 125°C overnight) to remove adsorbed moisture.[10]

-

Apparatus Assembly: Assemble the hot glassware under a positive flow of inert gas (nitrogen or argon) and connect it to a Schlenk line.[11]

-

Syringe Preparation: Flush a dry syringe with inert gas multiple times to remove any residual air.[11]

-

Reagent Bottle Pressurization: Puncture the septum of the 3,5-Dichlorobenzylamine bottle with a needle connected to the inert gas line to create a slight positive pressure.

-

Withdrawal: Insert the needle of the prepared syringe through the septum and withdraw the desired volume of liquid. To avoid pulling a vacuum, ensure the inert gas inlet remains in place.

-

Transfer: Remove the syringe from the reagent bottle and quickly insert it through the septum of the reaction flask. Inject the 3,5-Dichlorobenzylamine into the flask against a counterflow of inert gas.

-

Syringe Quenching: Immediately after transfer, draw a small amount of a suitable quenching solvent (e.g., isopropanol) into the syringe, followed by drawing and expelling the solvent into a waste container multiple times to safely neutralize any residual reagent.

Purity Assessment: A Critical Component of Quality Control

Regularly assessing the purity of 3,5-Dichlorobenzylamine is essential to ensure the validity of experimental results. Several analytical techniques can be employed for this purpose.

| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |

| HPLC-UV | Separation based on partitioning between a stationary and a liquid mobile phase. | Quantitative purity (area %), retention times of the main component and impurities. | High resolution and sensitivity, suitable for non-volatile compounds. | Requires reference standards for definitive impurity identification. |

| GC-MS | Separation of volatile compounds followed by mass spectrometry detection. | Quantitative purity and identification of volatile impurities through their mass spectra. | Excellent for identifying volatile degradation products. | The compound may require derivatization if not sufficiently volatile. |

| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation and can be used for quantitative analysis (qNMR). | Provides detailed structural information and can be quantitative without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods for trace impurities. |

Exemplary HPLC-UV Protocol for Purity Assessment

The following is a robust, exemplary protocol for the purity analysis of 3,5-Dichlorobenzylamine based on methods for similar aromatic compounds.[12][13]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of 3,5-Dichlorobenzylamine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

This method should effectively separate the nonpolar 3,5-Dichlorobenzylamine from more polar degradation products that may have formed through oxidation.

Safety and Disposal

3,5-Dichlorobenzylamine is a hazardous substance and requires appropriate safety precautions.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Lab coat and appropriate footwear.

Emergency Procedures

-

Spills: In case of a spill, evacuate the area and absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[14] Place the absorbed material into a sealed container for disposal.

-

Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[15]

Disposal

Waste 3,5-Dichlorobenzylamine and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. For small residual amounts in "empty" containers, the container can be left open in a chemical fume hood to allow for slow air-hydrolysis and oxidation before cleaning.[9]

Conclusion: A Commitment to Scientific Integrity

The meticulous handling and storage of air-sensitive reagents like 3,5-Dichlorobenzylamine are not merely procedural hurdles but are integral to the principles of scientific integrity and reproducibility. By understanding the chemical rationale behind these protocols and implementing them with diligence, researchers can ensure the quality of their starting materials, the reliability of their results, and the safety of their laboratory environment. This guide provides the foundational knowledge and practical workflows to achieve these critical objectives.

References

- 1. 3,5-Dichlorobenzylamine(39989-43-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 3,5-Dichlorobenzylamine CAS#: 39989-43-0 [m.chemicalbook.com]

- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 4. 3,5-Dichlorobenzaldehyde(10203-08-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. 3,4-二氯苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. hpst.cz [hpst.cz]

- 10. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. ijrpc.com [ijrpc.com]

- 13. 3,5-Difluorobenzylamine 96 90390-27-5 [sigmaaldrich.com]

- 14. Page loading... [guidechem.com]

- 15. 3,4-Dichlorobenzylamine(102-49-8) 1H NMR [m.chemicalbook.com]

3,5-Dichlorobenzylamine: A Technical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and toxicity information for 3,5-Dichlorobenzylamine. It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive safety assessment.

Introduction

3,5-Dichlorobenzylamine (CAS No. 39989-43-0) is a substituted aromatic amine with potential applications in chemical synthesis and pharmaceutical development. As with any chemical intermediate, a thorough understanding of its safety and toxicity profile is essential for safe handling and risk assessment in research and development settings. This technical guide synthesizes the available data on the basic safety and toxicity of 3,5-Dichlorobenzylamine, highlighting the current gaps in the literature.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dichlorobenzylamine is provided in Table 1.

Table 1: Physicochemical Properties of 3,5-Dichlorobenzylamine

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₂N | |

| Molecular Weight | 176.04 g/mol | |

| CAS Number | 39989-43-0 | |

| Appearance | Not specified, likely a liquid or solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | 1.32 g/cm³ | |

| Refractive Index | 1.575 | |

| pKa | 8.48 ± 0.10 (Predicted) |

Toxicological Data

The toxicological properties of 3,5-Dichlorobenzylamine have not been fully investigated. Safety Data Sheets for this compound consistently state that no acute toxicity information is available. The primary toxicological information found is related to its potential for dermal irritation.

Acute Toxicity

No quantitative data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) of 3,5-Dichlorobenzylamine are publicly available.

Dermal Irritation

A primary dermal irritation study was conducted on a substance identified as T-3752, which corresponds to 3,5-Dichlorobenzylamine. The study followed a protocol consistent with OECD Guideline 404 for Acute Dermal Irritation/Corrosion. The results indicated that 3,5-Dichlorobenzylamine is not a primary dermal irritant under the conditions of the test.

Table 2: Primary Dermal Irritation Scores for 3,5-Dichlorobenzylamine in Rabbits

| Animal Number | Observation Time (hours after patch removal) | Erythema Score | Edema Score |

| F08693 | 4 | 0.0 | 0.0 |

| 24 | 0.0 | 0.0 | |

| 48 | 0.0 | 0.0 | |

| 72 | 0.0 | 0.0 | |

| F08704 | 4 | 0.0 | 0.0 |

| 24 | 0.0 | 0.0 | |

| 48 | 0.0 | 0.0 | |

| 72 | 0.0 | 0.0 | |

| F08690 | 4 | 0.0 | 0.0 |

| 24 | 0.0 | 0.0 | |

| 48 | 0.0 | 0.0 | |

| 72 | 0.0 | 0.0 | |

| Mean Score | All time points | 0.0 | 0.0 |

Eye Irritation

No specific studies on the eye irritation potential of 3,5-Dichlorobenzylamine were found. However, due to its chemical nature as a substituted benzylamine, it should be handled with caution, and appropriate eye protection should be worn.

Mutagenicity

No data from mutagenicity studies, such as the Ames test, are available for 3,5-Dichlorobenzylamine.

Other Toxicological Endpoints

Information regarding chronic toxicity, carcinogenicity, reproductive toxicity, and toxicokinetics of 3,5-Dichlorobenzylamine is not available in the public domain.

Experimental Protocols

Primary Dermal Irritation Study (Based on the study of T-3752)

-

Test System: New Zealand White albino rabbits.

-

Methodology:

-

Approximately 24 hours before the application of the test substance, the hair on the dorsal side of the rabbits was clipped.

-

An amount of 0.5 g of the undiluted test substance was applied to the intact skin.

-

The application site was covered with a gauze patch and secured with tape to create a semi-occlusive dressing.

-

The animals were restrained for a 4-hour exposure period.

-

After 4 hours, the patches were removed, and the test sites were washed with lukewarm water.

-

The degree of erythema and edema was observed and scored according to the Draize technique at 30 minutes, 24, 48, and 72 hours after patch removal.

-

Hazard Identification and Safety Precautions

Based on the limited available information, 3,5-Dichlorobenzylamine should be handled as a potentially hazardous chemical. General safety precautions for handling substituted amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors or dust. Use in a well-ventilated area.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

Gaps in Knowledge and Future Research

There is a significant lack of publicly available toxicological data for 3,5-Dichlorobenzylamine. To perform a comprehensive risk assessment, the following studies are recommended:

-

Acute toxicity studies (oral, dermal, and inhalation) to determine LD50 and LC50 values.

-

An in vitro bacterial reverse mutation assay (Ames test) to assess mutagenic potential.

-

An acute eye irritation/corrosion study.

-

Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.

Visualization

Experimental Workflow for Primary Dermal Irritation Test

The Chlorine Conundrum: An In-depth Technical Guide to the Electronic Effects of Chlorine Atoms on Benzylamine Reactivity

For Researchers, Scientists, and Drug Development Professionals